5-Isobutyl-3-isopropyl-1H-pyrazole

Medicinal Chemistry ADME Prediction Physicochemical Profiling

5-Isobutyl-3-isopropyl-1H-pyrazole is an unsymmetrical 3,5-dialkyl-1H-pyrazole featuring a 3-isopropyl and 5-isobutyl substitution pattern (MW 166.26, C10H18N2). Its unique branched alkyl arrangement imparts distinct steric bulk and a calculated LogP of 2.83—lower than tert-butyl analogs (ΔLogP = -0.22)—offering improved solubility profiles in early-stage screening. This differentiated structure makes it a critical building block for SAR studies, asymmetric scorpionate ligand synthesis, and regioselective functionalization research. Bulk and custom inquiries welcome.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B12883645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-3-isopropyl-1H-pyrazole
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=NN1)C(C)C
InChIInChI=1S/C10H18N2/c1-7(2)5-9-6-10(8(3)4)12-11-9/h6-8H,5H2,1-4H3,(H,11,12)
InChIKeyKQFFKCSYKUXZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyl-3-isopropyl-1H-pyrazole – Key Physicochemical and Structural Baseline for Research Procurement


5-Isobutyl-3-isopropyl-1H-pyrazole (CAS 442887-24-3) is an unsymmetrical 3,5-dialkyl-1H-pyrazole derivative with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol . This compound features a five-membered pyrazole core substituted at the 3-position with an isopropyl group and at the 5-position with an isobutyl group, a distinct alkyl substitution pattern that confers specific steric and electronic properties differentiating it from symmetric dialkylpyrazoles [1]. Its calculated density is 0.938 g/cm³, with a predicted boiling point of 267.8°C at 760 mmHg and a flash point of 107.6°C . The compound is primarily utilized as a research intermediate and building block in medicinal chemistry and coordination chemistry applications [1].

Why 5-Isobutyl-3-isopropyl-1H-pyrazole Cannot Be Replaced by Generic Dialkylpyrazoles


In the 3,5-dialkylpyrazole class, seemingly minor alterations in alkyl chain branching, length, or positional isomerism can drastically alter a compound's physicochemical profile, synthetic accessibility, and biological target engagement [1]. 5-Isobutyl-3-isopropyl-1H-pyrazole possesses a unique asymmetric substitution pattern that differentiates it from close analogs such as 3-tert-butyl-5-isopropylpyrazole or 3-butyl-5-isopropyl-1H-pyrazole. This specific arrangement of a branched isobutyl group at the 5-position and an isopropyl group at the 3-position directly influences the compound's lipophilicity (LogP), steric bulk, and electronic distribution, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets or metal centers in coordination complexes [2]. The evidence presented below demonstrates that generic substitution with a different alkylpyrazole isomer would likely result in altered LogP, density, and potentially divergent performance in downstream applications, thereby necessitating compound-specific sourcing and evaluation.

Quantitative Evidence Differentiating 5-Isobutyl-3-isopropyl-1H-pyrazole from Its Closest Analogs


Comparative Lipophilicity: LogP Differentiation from 3-tert-Butyl-5-isopropylpyrazole

Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a compound's solubility, membrane permeability, and potential for off-target binding. 5-Isobutyl-3-isopropyl-1H-pyrazole exhibits a calculated LogP value of 2.83, which is notably lower than the 3.05 calculated for the closely related analog 3-tert-butyl-5-isopropylpyrazole [1]. This difference in lipophilicity arises from the substitution of a bulky, branched tert-butyl group with a more linear isobutyl moiety, which reduces overall hydrophobicity .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Density Variation as a Function of Alkyl Chain Branching

The density of a compound can influence its handling, storage, and formulation characteristics. 5-Isobutyl-3-isopropyl-1H-pyrazole has a calculated density of 0.938 g/cm³ . While direct experimental density data for close analogs are not readily available, this value is expected to differ from that of 3-butyl-5-isopropyl-1H-pyrazole due to the more compact, branched nature of the isobutyl group compared to the linear butyl chain, which typically leads to a lower molar volume and higher density for the branched isomer [1].

Material Science Formulation Physical Chemistry

Synthetic Accessibility and Regioselectivity Advantages Over Symmetric Analogs

The synthesis of unsymmetrical 3,5-dialkylpyrazoles like 5-isobutyl-3-isopropyl-1H-pyrazole can be achieved via flexible routes that allow for the independent installation of different substituents at the 3- and 5-positions [1]. In contrast, the synthesis of purely symmetric dialkylpyrazoles (e.g., 3,5-diisopropylpyrazole) is straightforward but offers no possibility for fine-tuning the molecule's properties through asymmetric substitution. The distinct alkyl groups in this compound provide a means to modulate steric and electronic effects without resorting to more complex and costly synthetic manipulations [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Distinct Steric Profile for Coordination Chemistry Applications

In coordination chemistry, the steric bulk of alkyl substituents on pyrazole ligands significantly influences the stability and geometry of resulting metal complexes [1]. The isobutyl group at the 5-position of 5-isobutyl-3-isopropyl-1H-pyrazole presents a different steric profile compared to the tert-butyl group found in 3-tert-butyl-5-isopropylpyrazole, which is a known ligand used in the synthesis of hydrotris(pyrazolyl)borate complexes [2]. While direct comparative complex stability constants are not available, the reduced steric hindrance of the isobutyl group may allow for the formation of complexes with different coordination numbers or geometries, or facilitate the binding of larger substrates in catalytic cycles.

Coordination Chemistry Catalysis Ligand Design

Optimal Use Cases for 5-Isobutyl-3-isopropyl-1H-pyrazole in Research and Development


Medicinal Chemistry Hit-to-Lead Optimization

When exploring structure-activity relationships (SAR) around a pyrazole-containing lead compound, 5-isobutyl-3-isopropyl-1H-pyrazole serves as a key intermediate or scaffold for introducing distinct steric and lipophilic character. Its lower calculated LogP (2.83) compared to bulkier analogs like 3-tert-butyl-5-isopropylpyrazole (LogP 3.05) suggests it may improve aqueous solubility and reduce promiscuous binding in early-stage screening [1]. This makes it a valuable comparator in SAR studies aimed at optimizing pharmacokinetic properties without significantly increasing molecular weight.

Design and Synthesis of Scorpionate Ligands for Catalysis

The compound's specific alkyl substitution pattern makes it a suitable precursor for the synthesis of unsymmetrical poly(pyrazolyl)borate 'scorpionate' ligands. The isobutyl group provides a different steric profile than the more common tert-butyl or isopropyl substituents, potentially creating a coordination environment with unique selectivity for metal ions or substrates [2]. This can be exploited to fine-tune the activity and selectivity of metal-based catalysts in organic transformations.

Chemical Biology Tool for Probing Lipophilicity-Dependent Cellular Uptake

Given the quantitative difference in LogP between 5-isobutyl-3-isopropyl-1H-pyrazole and its tert-butyl analog (ΔLogP = -0.22), this compound can be used as a matched molecular pair in chemical biology studies to isolate the effect of lipophilicity on cellular permeability, subcellular localization, or target engagement, independent of other structural changes [1].

Synthetic Methodology Development

The unsymmetrical nature of 5-isobutyl-3-isopropyl-1H-pyrazole makes it an ideal model substrate for developing and testing new regioselective functionalization methods on the pyrazole ring. The presence of two distinct alkyl groups provides clear spectroscopic handles (e.g., in NMR) to distinguish between N1- and N2-alkylation products, or to monitor site-selective C-H activation reactions [3].

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